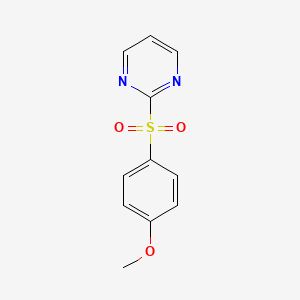
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide
Übersicht
Beschreibung
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide typically involves the reaction of 2-fluoro-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate
Reduction: Hydrogen gas, palladium on carbon
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Nucleophilic Substitution: 2-azido-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide
Reduction: 2-chloro-N-(2-fluoro-4-amino-phenyl)-N-methyl-acetamide
Oxidation: 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetic acid
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s ability to penetrate biological membranes and reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-acetamide
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-ethyl-acetamide
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-propionamide
Uniqueness
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical reactivity and biological activity. The presence of the methyl group further differentiates it from other similar compounds, potentially enhancing its pharmacokinetic properties and making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H8ClFN2O3 |
|---|---|
Molekulargewicht |
246.62 g/mol |
IUPAC-Name |
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H8ClFN2O3/c1-12(9(14)5-10)8-3-2-6(13(15)16)4-7(8)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
HFCZWESSCLMEJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)



![2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester](/img/structure/B8509328.png)




